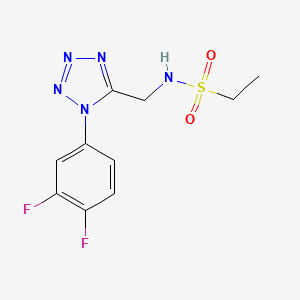

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

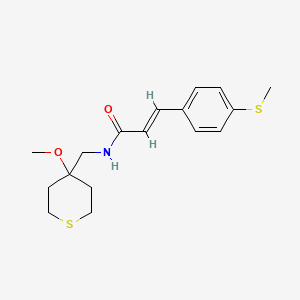

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The tetrazole ring is attached to a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached. The molecule also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, the difluorophenyl group, and the sulfonamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tetrazole ring might undergo reactions typical of heterocyclic compounds, while the difluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the difluorophenyl group might influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide and its derivatives have been synthesized and characterized for various pharmacological activities. Studies have revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a series of novel derivatives were synthesized to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, showing promising results without causing tissue damage compared to controls or celecoxib, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Anticancer and Photodynamic Therapy Applications

The compound and related derivatives have shown significant potential in anticancer applications and photodynamic therapy (PDT). A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

Inhibition of Enzymes Related to Neurological Disorders

Derivatives of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide have also been explored for their inhibitory effects on enzymes related to neurological disorders. A novel series of polyfluoro substituted pyrazoline type sulfonamides were designed and showed significant inhibitory profile against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) enzymes, suggesting their potential as agents for treating neurological diseases (Yamali et al., 2020).

Anion Effects on Gas Solubility

Furthermore, research into the anion effects on gas solubility in ionic liquids involving similar sulfonamide structures has provided valuable insights for chemical engineering and materials science applications. This work has implications for the design of new materials with tailored properties for gas absorption and separation processes (Anthony et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O2S/c1-2-20(18,19)13-6-10-14-15-16-17(10)7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRKGQXOXVUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2569264.png)

![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2569271.png)

![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)

![8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2569282.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)